

A Comparative Guide to 6-Halo-3-Methylquinolines for Medicinal Chemistry

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Compound of Interest

Compound Name: **6-Bromo-3-methylquinoline**

Cat. No.: **B1341349**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three halogenated quinoline derivatives: 6-iodo-3-methylquinoline, **6-bromo-3-methylquinoline**, and 6-chloro-3-methylquinoline. Quinolines are a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer. The nature of the halogen substituent at the 6-position significantly modulates the physicochemical properties and biological activity of the quinoline scaffold, making a direct comparison valuable for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical and Spectroscopic Properties

The introduction of different halogens (I, Br, Cl) at the 6-position imparts distinct electronic and steric properties to the 3-methylquinoline core. These differences influence molecular weight, lipophilicity (LogP), and reactivity. While comprehensive experimental data for all three compounds is not available in a single comparative study, the following tables summarize known properties.

Table 1: Comparative Physicochemical Properties

Property	6-Iodo-3-methylquinoline	6-Bromo-3-methylquinoline	6-Chloro-3-methylquinoline
CAS Number	1424246-00-3	97041-63-9	97041-62-8
Molecular Formula	C ₁₀ H ₈ IN	C ₁₀ H ₈ BrN	C ₁₀ H ₈ CIN
Molecular Weight	269.08 g/mol	222.08 g/mol	177.63 g/mol
Melting Point (°C)	Data not available	103	Data not available
Calculated LogP	3.65	3.29	3.20

Table 2: Key ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

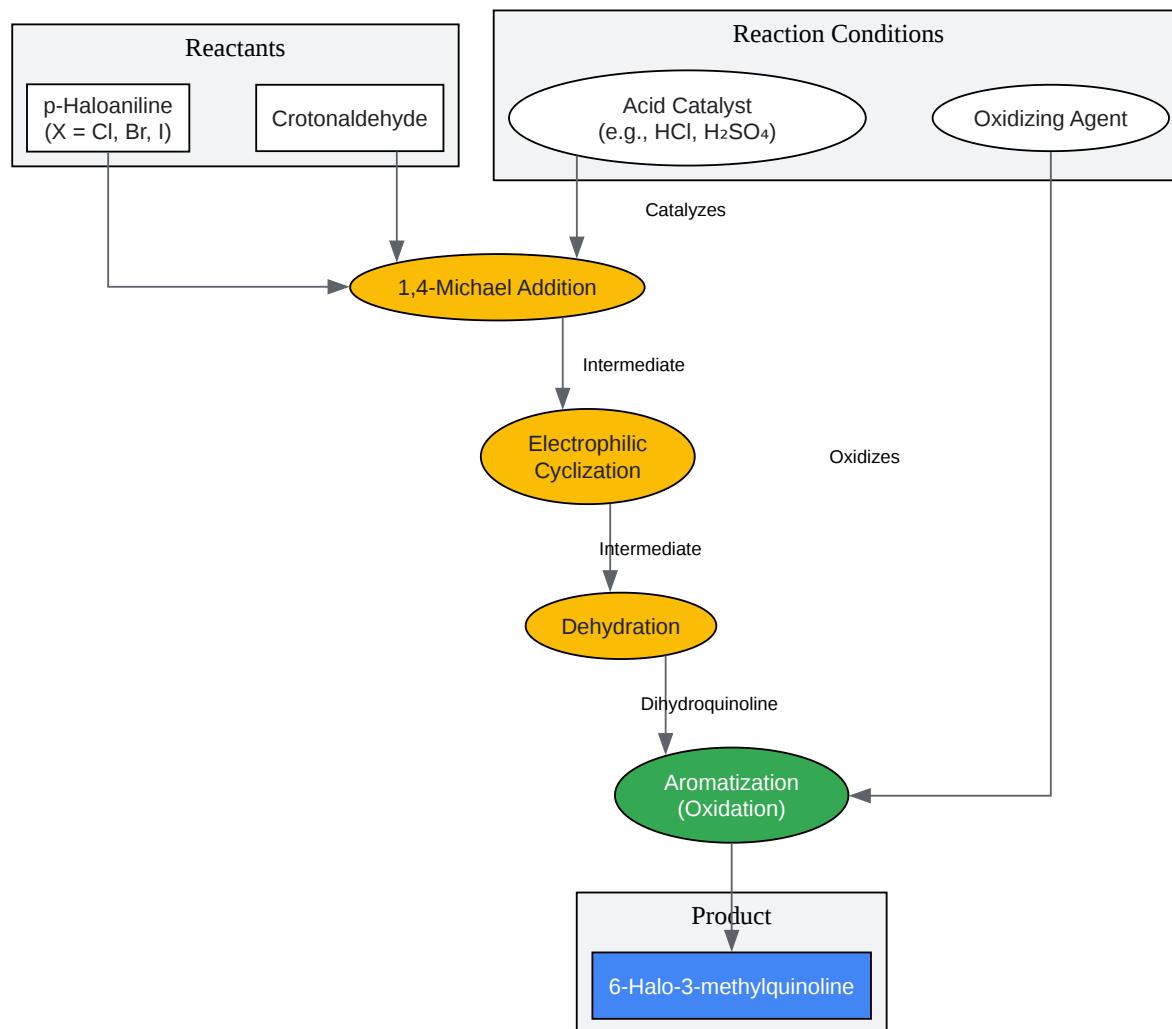
Spectroscopic analysis is crucial for structural confirmation. Below are key chemical shifts for 3-iodo-6-methylquinoline. The corresponding shifts for the bromo and chloro analogs are expected to be similar, with minor variations due to the differing electronic effects of the halogens.

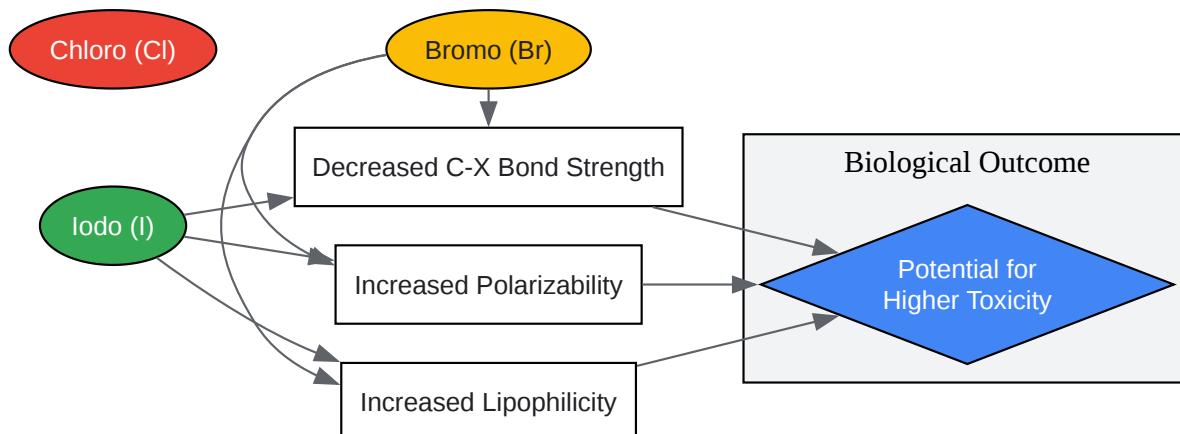
Assignment	6-Iodo-3-methylquinoline (δ ppm)[1]	6-Bromo-3-methylquinoline (Expected)	6-Chloro-3-methylquinoline (Expected)
¹ H NMR (C3-CH ₃)	2.52 (s)	~2.5 ppm	~2.5 ppm
¹ H NMR (H2)	8.95 (s)	~8.8-9.0 ppm	~8.8-9.0 ppm
¹ H NMR (H4)	8.40 (s)	~8.3-8.5 ppm	~8.3-8.5 ppm
¹³ C NMR (C3-CH ₃)	21.6	~19-22 ppm	~19-22 ppm
¹³ C NMR (C6)	89.8 (C-I)	~120 ppm (C-Br)	~128 ppm (C-Cl)

Synthetic Workflow: The Doebner-von Miller Reaction

A common and versatile method for synthesizing these 2,4-disubstituted quinolines is the Doebner-von Miller reaction.[2] This acid-catalyzed reaction involves the condensation of a p-

haloaniline with an α,β -unsaturated carbonyl compound, such as crotonaldehyde, which serves as the precursor for the 3-methyl group and part of the pyridine ring.



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References

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